molecular formula C11H17NO B3013066 4-Amino-2-methyl-1-phenylbutan-2-ol CAS No. 63574-07-2

4-Amino-2-methyl-1-phenylbutan-2-ol

Cat. No.: B3013066
CAS No.: 63574-07-2
M. Wt: 179.263
InChI Key: QJACQJLZHVHDSA-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group attached to a butane backbone

Scientific Research Applications

4-Amino-2-methyl-1-phenylbutan-2-ol has several applications in scientific research:

Safety and Hazards

The compound is classified as a dangerous substance. It is highly flammable and harmful in contact with skin or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation and drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents. For instance, the reaction of 3-phenylpropanoic acid with methylmagnesium iodide in an ether solution can yield the desired product . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1-phenylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-amino-2-methyl-1-phenylbutan-2-one.

    Reduction: Formation of 4-amino-2-methyl-1-phenylbutane.

    Substitution: Formation of various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-1-phenylbutan-2-ol is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

4-amino-2-methyl-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACQJLZHVHDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63574-07-2
Record name 4-amino-2-methyl-1-phenylbutan-2-ol
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